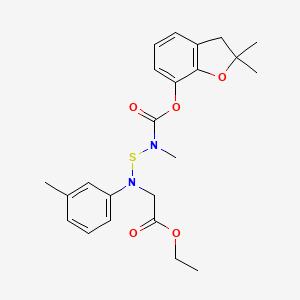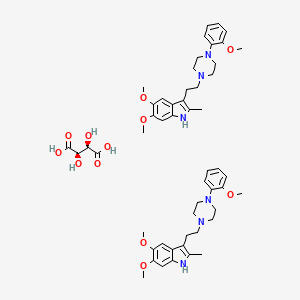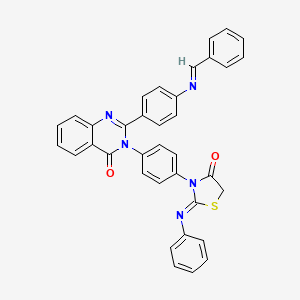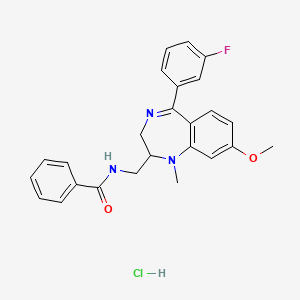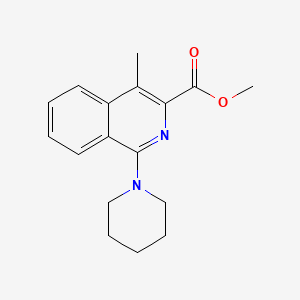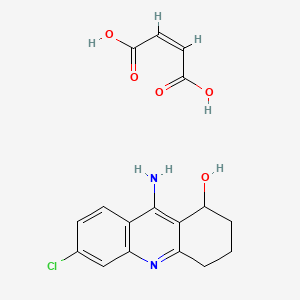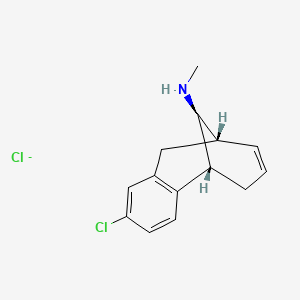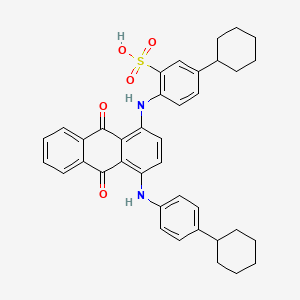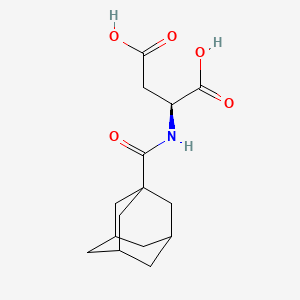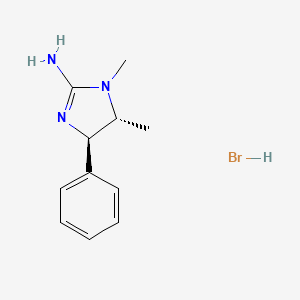![molecular formula C26H23NO3 B12718874 9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- CAS No. 31820-90-3](/img/structure/B12718874.png)
9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- is a chemical compound that belongs to the class of anthraquinones. Anthraquinones are aromatic organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a cyclohexylphenylamino group and a hydroxy group attached to the anthracenedione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- typically involves the reaction of 9,10-anthracenedione with 4-cyclohexylphenylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of substituted anthracenedione derivatives.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 1-amino-4-hydroxy-: Similar in structure but with an amino group instead of a cyclohexylphenylamino group.
9,10-Anthracenedione, 1,4-bis(methylamino)-: Contains two methylamino groups instead of a cyclohexylphenylamino and hydroxy group.
9,10-Anthracenedione, 1-amino-: Lacks the hydroxy and cyclohexylphenylamino groups.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy- lies in its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
31820-90-3 |
|---|---|
Fórmula molecular |
C26H23NO3 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
1-(4-cyclohexylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H23NO3/c28-22-15-14-21(23-24(22)26(30)20-9-5-4-8-19(20)25(23)29)27-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h4-5,8-16,27-28H,1-3,6-7H2 |
Clave InChI |
UDHAIWFSHMRBQX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)O)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


